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Compound of Interest

Compound Name: 2-Fluoro-ATP

CAS No.: 1492-62-2

Cat. No.: B075282 Get Quote

Part 1: Introduction & Chemical Rationale[1]
2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) is a synthetic analogue of Adenosine

Triphosphate (ATP) where the hydrogen atom at the C2 position of the adenine ring is replaced

by a fluorine atom.[1][2]

This specific modification was not designed for therapeutic signaling (unlike the P2X agonist 2-

Methylthio-ATP), but rather as a high-fidelity structural and mechanistic probe. The discovery

and initial application of 2-F-ATP were driven by the need to study large enzyme complexes—

specifically Myosin ATPase and Kinases—using 19F-NMR spectroscopy.

The "Why" of Fluorine Substitution
The C2 position of the adenine ring is electronically critical but sterically permissive.

Steric Isostere: The van der Waals radius of Fluorine (1.47 Å) is very close to that of

Hydrogen (1.20 Å). Unlike bulky substitutions (e.g., methylthio or chloro), the 2-Fluoro

modification does not significantly perturb the binding of the nucleotide to the active site of

most ATPases.

Electronic Probe: Fluorine is the most electronegative element, significantly altering the

electronic distribution of the purine ring without disrupting Watson-Crick base pairing (in

RNA/DNA contexts).
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NMR Visibility: 19F has a spin of 1/2, 100% natural abundance, and a high gyromagnetic

ratio (83% of 1H), making it an exceptionally sensitive NMR probe with no background noise

in biological systems.

Part 2: Chemical Synthesis & Production
The synthesis of 2-F-ATP is challenging due to the instability of the C-F bond under standard

phosphorylation conditions. The "Gold Standard" protocol established in the early 1980s (and

refined for modern applications) utilizes a Chemo-Enzymatic Cascade.

Chemo-Enzymatic Synthesis Protocol
Concept: Chemical synthesis is used to create the nucleobase (2-Fluoroadenine), followed by

a biological "salvage pathway" reconstruction to form the triphosphate.

Step 1: Chemical Synthesis of 2-Fluoroadenine
Precursor: 2,6-Diaminopurine.

Reagents: Hydrofluoric acid (HF) / Pyridine / Sodium Nitrite (

).

Mechanism: Schiemann-like reaction where the C2-amino group is diazotized and displaced

by fluoride.

Step 2: Enzymatic Cascade (The "One-Pot" Synthesis)
This stage converts the base to the triphosphate using three coupled enzymes.

Reagents:

2-Fluoroadenine (Substrate)[3][1]

PRPP (5-Phosphoribosyl-1-pyrophosphate)

Enzyme 1: Adenine Phosphoribosyltransferase (APRT)

Enzyme 2: Adenylate Kinase (Myokinase)
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Enzyme 3: Pyruvate Kinase (or Creatine Kinase)

Phosphoenolpyruvate (PEP) as the phosphate donor.

Workflow:

Glycosylation: APRT catalyzes the transfer of ribose-5-phosphate from PRPP to 2-

Fluoroadenine, yielding 2-Fluoro-AMP.

First Phosphorylation: Adenylate Kinase transfers a phosphate to form 2-Fluoro-ADP.

Second Phosphorylation: Pyruvate Kinase (using PEP) completes the synthesis to 2-Fluoro-
ATP.

DOT Diagram: Chemo-Enzymatic Synthesis Pathway
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Caption: Chemo-enzymatic cascade converting 2,6-diaminopurine to 2-Fluoro-ATP via

sequential phosphorylation.

Part 3: Initial Applications & Mechanistic Utility
The primary initial application of 2-F-ATP was not as a drug, but as a molecular spy to visualize

the internal mechanics of the Myosin ATPase cycle.

Application 1: 19F-NMR of Myosin Subfragment-1 (S1)
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Researchers (Baldo et al., 1983) utilized 2-F-ATP to resolve a long-standing debate regarding

the conformation of ATP bound to Myosin.

The Problem: Standard 1H-NMR signals of ATP are obscured by the thousands of protons in

the Myosin protein.

The Solution: 2-F-ATP provides a single, sharp resonance peak that shifts depending on the

environment of the adenine ring.

Key Finding: The 19F chemical shift tensor revealed that the adenine ring of 2-F-ATP is

immobilized within the Myosin active site, indistinguishable from the "trapped" state of

naturally occurring ADP.[1] This confirmed the "induced fit" model where the protein closes

around the nucleotide.

Application 2: Substrate for Kinases (PDK1)
Later studies validated 2-F-ATP as a universal tool for screening kinase activity.[4] Unlike

fluorescently labeled ATP (which often has bulky fluorophores attached to the gamma-

phosphate or ribose that interfere with catalysis), 2-F-ATP is accepted by enzymes like 3-

Phosphoinositide Dependent Kinase-1 (PDK1) with kinetics nearly identical to native ATP.

Experimental Protocol: 19F-NMR Kinase Assay

Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

Substrate Mix: 2 mM 2-Fluoro-ATP + Peptide Substrate.

Initiation: Add Kinase (10-50 nM).

Detection: Monitor the appearance of the 2-Fluoro-ADP signal in the 19F-NMR spectrum.

The fluorine on the adenine ring acts as a reporter for the phosphorylation state of the

nucleotide (triphosphate vs diphosphate) due to slight changes in the electronic environment

upon hydrolysis.

Part 4: Technical Data Summary
The following table summarizes the key physicochemical properties of 2-Fluoro-ATP
compared to native ATP, highlighting its suitability as a non-perturbing probe.
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Property ATP (Native)
2-Fluoro-ATP
(Probe)

Significance

Molecular Weight 507.18 g/mol 525.17 g/mol
Minimal mass

increase.

Van der Waals Radius

(C2)
1.20 Å (Hydrogen) 1.47 Å (Fluorine)

Steric Isostere: Fits in

active sites.

pKa (N1 of Adenine) ~3.5 < 2.0

Fluorine reduces

basicity; alters H-

bonding.

Myosin ATPase

Activity
100% (Reference) ~90-100%

Valid functional

substrate.

19F-NMR Chemical

Shift
N/A -51.3 ppm (vs TFA)

Distinct signal for ATP

vs ADP states.

P2X Receptor

Agonism
High Potency Low/Moderate

Not a selective P2X

agonist (unlike 2-MeS-

ATP).

Mechanism of Action: Myosin ATPase Cycle
The diagram below illustrates where 2-F-ATP mimics ATP in the force-generating cycle of

muscle contraction.
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19F-NMR Observation Window
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Caption: The Myosin ATPase cycle. 2-F-ATP replaces ATP, allowing NMR observation of the

'Dissociation' and 'Hydrolysis' states.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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